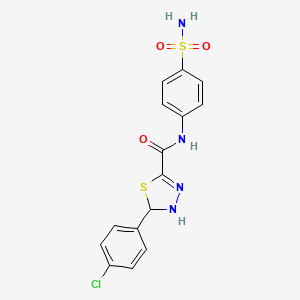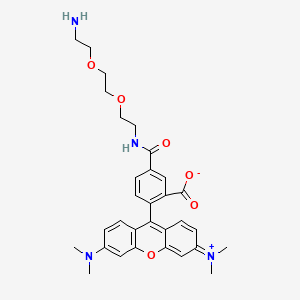
Bmlf1 (280 C288)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BMLF1 (280-288) is a peptide derived from the Epstein-Barr virus (EBV) lytic protein BMLF1. This peptide, with the sequence GLCTLVAML, is recognized by CD8+ T-cells and is presented by the MHC class I HLA-A*0201 allele . It plays a significant role in the immune response against EBV, making it a valuable target for research in immunology and virology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
BMLF1 (280-288) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is carried out under controlled conditions to ensure the correct sequence and structure of the peptide .
Industrial Production Methods
While specific industrial production methods for BMLF1 (280-288) are not widely documented, the general approach involves large-scale SPPS. This method allows for the efficient production of high-purity peptides, which are then purified using high-performance liquid chromatography (HPLC) and lyophilized for storage .
Análisis De Reacciones Químicas
Types of Reactions
BMLF1 (280-288) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions used in peptide synthesis .
Common Reagents and Conditions
The synthesis of BMLF1 (280-288) involves the use of protected amino acids, coupling reagents like HBTU or DIC, and deprotection reagents such as TFA. The peptide is synthesized on a solid resin, and the final product is cleaved from the resin and purified .
Major Products Formed
The major product formed from the synthesis of BMLF1 (280-288) is the peptide itself, with a sequence of GLCTLVAML. The purity of the peptide is typically greater than 95%, ensuring its suitability for research applications .
Aplicaciones Científicas De Investigación
BMLF1 (280-288) has several important applications in scientific research:
Mecanismo De Acción
BMLF1 (280-288) exerts its effects by being presented on the surface of infected cells by the MHC class I HLA-A*0201 molecule. This presentation allows CD8+ T-cells to recognize and target the infected cells for destruction. The peptide triggers the activation of CD8+ T-cells, leading to the release of cytotoxic molecules that kill the infected cells .
Comparación Con Compuestos Similares
Similar Compounds
BZLF1 (190-197): Another peptide derived from the EBV lytic protein BZLF1, recognized by CD8+ T-cells.
EBNA3A (325-333): A peptide from the EBV nuclear antigen 3A, also presented by MHC class I molecules.
Uniqueness
BMLF1 (280-288) is unique due to its high immunogenicity and its specific recognition by CD8+ T-cells in the context of HLA-A*0201. This makes it a valuable tool for studying the immune response to EBV and developing targeted therapies .
Propiedades
Fórmula molecular |
C40H73N9O11S2 |
|---|---|
Peso molecular |
920.2 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C40H73N9O11S2/c1-19(2)14-26(43-30(51)17-41)35(54)47-29(18-61)37(56)49-32(24(10)50)39(58)45-27(15-20(3)4)36(55)48-31(22(7)8)38(57)42-23(9)33(52)44-25(12-13-62-11)34(53)46-28(40(59)60)16-21(5)6/h19-29,31-32,50,61H,12-18,41H2,1-11H3,(H,42,57)(H,43,51)(H,44,52)(H,45,58)(H,46,53)(H,47,54)(H,48,55)(H,49,56)(H,59,60)/t23-,24+,25-,26-,27-,28-,29-,31-,32-/m0/s1 |
Clave InChI |
ZLGNCCWHORFLBD-MALYJANWSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)CN)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide](/img/structure/B12382782.png)






![2-(5-cyclopropyl-11-morpholin-4-yl-7-oxo-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-8-yl)-N-(5-fluoropyridin-2-yl)acetamide](/img/structure/B12382814.png)





